(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine
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Overview
Description
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine is a chemical compound with the molecular formula C13H17NS and a molecular weight of 219.35 g/mol . This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an amine group attached to a 2-methylpropyl chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine typically involves the reaction of benzothiophene derivatives with appropriate amine precursors. One common method includes the alkylation of benzothiophene with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
(1-Benzothiophen-3-ylmethyl)(2-methylcyclopropyl)methylamine: Similar structure but with a cyclopropyl group instead of a propyl chain.
(1-Benzothiophen-3-ylmethyl)(2-methylbutyl)amine: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine is unique due to its specific combination of a benzothiophene ring and a 2-methylpropyl amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-10(2)7-14-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXSPRYEYPRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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